6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole moiety can be introduced via a condensation reaction with thioamides or thioesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially reducing double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor for various biological targets. Its structure allows it to interact with proteins and enzymes in a specific manner, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, particularly those involving enzyme dysregulation.
Industry
Industrially, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the methyl and isopropyl groups, leading to different reactivity and biological activity.
N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
6-methyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N5OS |
---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
6-methyl-1-propan-2-yl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H15N5OS/c1-8(2)19-12-11(7-16-19)10(6-9(3)17-12)13(20)18-14-15-4-5-21-14/h4-8H,1-3H3,(H,15,18,20) |
InChI Key |
JBHZCEHBVYGLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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